ME1111

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

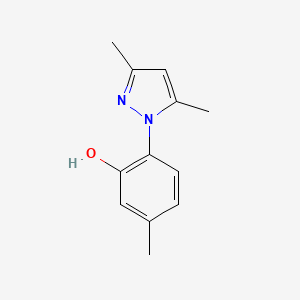

2-(3,5-dimethylpyrazol-1-yl)-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-4-5-11(12(15)6-8)14-10(3)7-9(2)13-14/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXHPRBERPTLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CC(=N2)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391758-52-3 | |

| Record name | ME-1111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391758523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ME-1111 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900TM677FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ME1111: A Technical Guide to its Chemical Structure and Properties

ME1111 is a novel antifungal agent with potent activity against dermatophytes, the common causative agents of onychomycosis. Developed by Meiji Seika Pharma Co., Ltd., this small molecule is being investigated as a topical treatment. This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and antifungal efficacy, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol, is a phenyl-pyrazole derivative.[1] Its small molecular weight is a key attribute that facilitates penetration through the human nail plate.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol | [2] |

| Molecular Formula | C12H14N2O | [5] |

| Molecular Weight | 202.25 g/mol | [2][4] |

| CAS Registry No. | 1391758-52-3 | [5] |

Below is a diagram of the chemical structure of this compound.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound exerts its antifungal effect by selectively targeting and inhibiting succinate dehydrogenase (SQR), also known as complex II, in the mitochondrial electron transport chain of dermatophytes.[2] This inhibition disrupts ATP production, leading to fungal cell death. Notably, this compound shows a selective profile, with significantly stronger inhibition of fungal SQR compared to the human equivalent.[2][3]

The diagram below illustrates the inhibitory action of this compound on the fungal respiratory chain.

Antifungal Activity

This compound has demonstrated potent in vitro activity against a range of dermatophytes, including Trichophyton rubrum and Trichophyton mentagrophytes.[2][3] Its efficacy is highlighted by low minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC).

Table 2: In Vitro Inhibitory Activity of this compound against Succinate Dehydrogenase

| Organism/Cell Line | IC50 (µg/mL) | Reference |

| Trichophyton rubrum | 0.029 | [2][3] |

| Trichophyton mentagrophytes | 0.025 | [2][3] |

| Human K562 cells | 1.4 | [3] |

| Human HepG2 cells | 0.94 | [3] |

Table 3: Antifungal Susceptibility of Dermatophyte Strains to this compound

| Species | MIC90 (µg/mL) | MFC90 (µg/mL) | Reference |

| Trichophyton rubrum | 0.25 | 8 | [3][4] |

| Trichophyton mentagrophytes | 0.25 | 8 | [3][4] |

| All Dermatophyte Strains (n=400) | 0.25 | N/A | [4] |

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the antifungal properties of this compound.

Succinate Dehydrogenase Inhibition Assay

The inhibitory effect of this compound on succinate dehydrogenase activity is determined by measuring the succinate-2,6-dichlorophenolindophenol (DCIP) reductase reaction.[2]

-

Preparation of Mitochondrial Fractions: Fungal mycelia or human cell lines are harvested and homogenized. The mitochondrial fractions are then isolated by differential centrifugation.

-

Enzyme Assay: The reaction mixture, containing the mitochondrial fraction, succinate, and DCIP, is incubated with varying concentrations of this compound.

-

Measurement: The reduction of DCIP is monitored spectrophotometrically. The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is then calculated.[2]

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various dermatophyte isolates is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[4]

-

Inoculum Preparation: Fungal isolates are cultured, and a standardized inoculum suspension is prepared.

-

Drug Dilution: this compound is serially diluted in a microtiter plate containing RPMI 1640 medium.

-

Inoculation and Incubation: The prepared inoculum is added to each well, and the plates are incubated.

-

MIC Reading: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control.[4]

The workflow for a typical antifungal drug discovery and evaluation process is outlined below.

Clinical Development

This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy as a topical treatment for mild to moderate onychomycosis.[5] These studies have assessed different concentrations of this compound solution compared to a vehicle control.

References

- 1. PubChemLite - 4-(4,5-dihydro-5,5-dimethyl-1-phenyl-1h-pyrazol-3-yl)-3-hydroxy-2(5h)-furanone (C15H16N2O3) [pubchemlite.lcsb.uni.lu]

- 2. 1672-58-8|N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide|BLD Pharm [bldpharm.com]

- 3. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol | C12H14N2O | CID 60143882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | C12H14N2O | CID 3714577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(1-Methylvinyl)cyclohex-1-ene-1-methyl acetate | 15111-96-3 [chemnet.com]

ME1111: A Novel Succinate Dehydrogenase Inhibitor for the Topical Treatment of Onychomycosis

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ME1111 is a first-in-class topical antifungal agent demonstrating potent and selective inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (ETC) of dermatophytes. Developed by Meiji Seika Pharma Co., Ltd., this compound [2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol] has a low molecular weight (202.25 g/mol ) that facilitates excellent penetration of the human nail plate, a key requirement for treating onychomycosis.[1][2] Its mechanism of action, involving the disruption of fungal cellular respiration and energy production, leads to fungicidal activity against common causative agents of onychomycosis, such as Trichophyton rubrum and Trichophyton mentagrophytes.[3][4] Preclinical studies have demonstrated high selectivity for the fungal enzyme over its human homologues, suggesting a favorable safety profile.[4][5] Clinical trials are evaluating the efficacy and safety of this compound as a promising new therapy for onychomycosis.[6][7]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's primary molecular target is succinate dehydrogenase (also known as complex II), an enzyme that plays a crucial role in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][3] By inhibiting SDH, this compound effectively disrupts two central metabolic pathways essential for fungal survival.

Disruption of the Electron Transport Chain and ATP Synthesis

Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate in the TCA cycle, concurrently reducing flavin adenine dinucleotide (FAD) to FADH2. The electrons from FADH2 are then transferred to the electron transport chain, ultimately leading to the production of ATP through oxidative phosphorylation. This compound's inhibition of SDH blocks this electron transfer, leading to a cessation of ATP synthesis.[3][8] This depletion of cellular energy results in various cellular dysfunctions, including the impairment of ATP-dependent active transport systems at the cell membrane and vacuole, ultimately leading to cell lysis.[3]

Evidence from Resistant Mutants

The specific targeting of SDH by this compound has been unequivocally demonstrated through the generation and analysis of resistant Trichophyton mentagrophytes mutants. Spontaneous mutants with reduced susceptibility to this compound were found to harbor point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits of the succinate dehydrogenase complex.[1][9] These subunits form the ubiquinone-binding site of the enzyme, a common target for other SDH inhibitor fungicides like carboxin and boscalid, to which the this compound-resistant mutants also showed cross-resistance.[1][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound's in vitro activity and selectivity.

Table 1: In Vitro Antifungal Activity of this compound Against Dermatophytes [2]

| Dermatophyte Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MFC₉₀ (μg/mL) |

| Trichophyton rubrum | <0.06 - 1 | 0.125 | 0.25 | 8 |

| Trichophyton mentagrophytes | <0.06 - 1 | 0.25 | 0.25 | 8 |

| Trichophyton tonsurans | <0.06 - 1 | 0.25 | 0.25 | N/A |

| Epidermophyton floccosum | <0.06 - 1 | 0.25 | 0.25 | N/A |

MIC: Minimum Inhibitory Concentration; MIC₅₀/₉₀: MIC required to inhibit 50%/90% of isolates; MFC₉₀: Minimum Fungicidal Concentration required to kill 90% of isolates.

Table 2: Inhibitory Activity (IC₅₀) of this compound on Succinate Dehydrogenase [4][5]

| Organism/Cell Line | Enzyme Source | IC₅₀ (μg/mL) |

| Trichophyton rubrum | Mitochondrial Fraction | 0.029 |

| Trichophyton mentagrophytes | Mitochondrial Fraction | 0.025 |

| Human K562 cells | Mitochondrial Fraction | 1.4 |

| Human HepG2 cells | Mitochondrial Fraction | 0.94 |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal susceptibility of dermatophytes to this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[2]

-

Inoculum Preparation: Fungal isolates are cultured on potato dextrose agar. Conidia are harvested and the suspension is adjusted to a final concentration of 1-3 x 10³ CFU/mL in RPMI 1640 medium.

-

Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 96 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes 80% inhibition of growth compared to the drug-free control well.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a secondary step after the MIC assay.

-

Subculturing: Aliquots from all wells showing no visible growth in the MIC assay are subcultured onto potato dextrose agar plates.

-

Incubation: The plates are incubated at 28-30°C for a duration sufficient for fungal growth to be observed in control subcultures.

-

Endpoint Determination: The MFC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Succinate Dehydrogenase (SDH) Activity Assay (Spectrophotometric)

The inhibitory effect of this compound on SDH activity is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP).[1]

-

Preparation of Mitochondrial Fractions: Fungal mycelia are harvested, treated with lytic enzymes, and homogenized. The homogenate is centrifuged to pellet the mitochondria, which are then resuspended in an appropriate buffer.

-

Assay Reaction: The reaction mixture in a 96-well plate contains phosphate buffer (pH 7.4), EDTA, DCIP, and disodium succinate.[1]

-

Enzyme Reaction Initiation and Measurement: The reaction is initiated by the addition of the mitochondrial fraction. The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored kinetically using a microplate reader.

-

IC₅₀ Determination: The assay is performed with a range of this compound concentrations to determine the concentration that inhibits 50% of the enzyme activity (IC₅₀).

Generation of this compound-Resistant Mutants

Spontaneous resistant mutants of T. mentagrophytes were generated to identify the molecular target of this compound.[1]

-

Fungal Culture: T. mentagrophytes is grown in Sabouraud Dextrose Broth to obtain a sufficient quantity of conidia.

-

Selection of Mutants: A high density of conidia is plated on Sabouraud Dextrose Agar containing a selective concentration of this compound (e.g., 1 µg/mL).

-

Isolation and Confirmation: Colonies that grow on the selective medium are isolated and subcultured. Their resistance to this compound is confirmed by re-testing the MIC.

-

Genetic Analysis: The genes encoding the subunits of SDH (sdhB, sdhC, sdhD) from the resistant mutants are amplified by PCR and sequenced to identify mutations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize it.

Caption: Mechanism of action of this compound targeting succinate dehydrogenase (Complex II).

References

- 1. Mechanism of Action of this compound, a Novel Antifungal Agent for Topical Treatment of Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Antifungal Activity of this compound, a New Topical Agent for Onychomycosis, against Clinical Isolates of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morphological Effect of the New Antifungal Agent this compound on Hyphal Growth of Trichophyton mentagrophytes, Determined by Scanning and Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. journals.asm.org [journals.asm.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Efficacy and Safety Study of this compound in Patients With Onychomycosis [ctv.veeva.com]

- 8. Mechanism of action of this compound, a n ... | Article | H1 Connect [archive.connect.h1.co]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Action of this compound, a Novel Antifungal Agent for Topical Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

ME1111: A Technical Deep Dive into a Novel Topical Antifungal for Onychomycosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME1111 is a novel, small-molecule antifungal agent currently in development for the topical treatment of onychomycosis, a common and difficult-to-treat fungal infection of the nail. Developed by Meiji Seika Pharma Co., Ltd., this compound has demonstrated potent in vitro activity against a range of dermatophytes, the primary causative agents of onychomycosis. Its low molecular weight facilitates excellent nail penetration, a critical attribute for topical onychomycosis therapies. The mechanism of action of this compound has been identified as the selective inhibition of succinate dehydrogenase (complex II) in the fungal mitochondrial electron transport chain, leading to the disruption of fungal respiration and cell death. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, in vitro and in vivo efficacy, and clinical development of this compound.

Discovery and Development

This compound was identified through a screening program of an in-house compound library designed to discover novel antifungal agents with excellent nail penetration properties. The lead compound, a phenyl-pyrazole derivative, was optimized through structure-activity relationship (SAR) studies to yield this compound.

Mechanism of Action: Targeting Fungal Respiration

This compound exerts its antifungal activity through the specific inhibition of succinate dehydrogenase (SDH), also known as complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH complex, this compound blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting fungal respiration and ATP production, ultimately leading to fungal cell death.

Biochemical studies have demonstrated that this compound is a highly selective inhibitor of dermatophyte SDH. The 50% inhibitory concentrations (IC50) of this compound against SDH from Trichophyton rubrum and Trichophyton mentagrophytes are significantly lower than those for human SDH, indicating a favorable selectivity profile.

Signaling Pathway Diagram

ME1111: A Technical Guide to its Antifungal Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME1111 is a novel topical antifungal agent demonstrating potent activity against dermatophytes, the primary causative agents of onychomycosis. Its mechanism of action involves the selective inhibition of succinate dehydrogenase (complex II) within the fungal mitochondrial respiratory chain, leading to fungicidal effects. This document provides a comprehensive overview of this compound's target organisms, spectrum of activity, and the experimental methodologies used to characterize its antifungal properties.

Target Organisms and Spectrum of Activity

This compound exhibits a targeted spectrum of activity primarily against dermatophytes, with a particular potency observed against clinically relevant species responsible for onychomycosis.

In Vitro Antifungal Activity

The in vitro antifungal activity of this compound has been extensively evaluated against a large panel of clinical isolates of dermatophytes. The compound demonstrates consistently low Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against these organisms.

Table 1: In Vitro Susceptibility of Dermatophyte Species to this compound

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Trichophyton rubrum | 400 | 0.12 - 0.5 | 0.125 | 0.25 |

| Trichophyton mentagrophytes | Not Specified | 0.12 - 0.5 | 0.5 | 0.5 |

Data compiled from studies by Ghannoum et al. (2015).[1][2][3][4][5]

Table 2: Fungicidal Activity of this compound against Trichophyton Species

| Organism | No. of Isolates | MFC Range (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) |

| Trichophyton rubrum | 300 | Not Specified | 4 | 8 |

| Trichophyton mentagrophytes | Not Specified | Not Specified | Not Specified | 8 |

Data compiled from studies by Ghannoum et al. (2015).[2][3]

Importantly, the antifungal activity of this compound is minimally affected by the presence of keratin, a key component of nails, suggesting its suitability for treating onychomycosis.[1]

Mechanism of Action: Selective Inhibition of Succinate Dehydrogenase

This compound exerts its antifungal effect by selectively targeting and inhibiting succinate dehydrogenase (SQR), also known as complex II, a crucial enzyme in the fungal mitochondrial electron transport chain.

This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP, ultimately resulting in fungal cell death. This compound demonstrates a high degree of selectivity for the fungal enzyme over its human counterpart, contributing to its favorable safety profile.[1]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's antifungal properties.

Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of dermatophytes to this compound was determined following the guidelines outlined in the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi."

Protocol Outline:

-

Inoculum Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to encourage sporulation. A suspension of conidia or hyphal fragments is prepared in sterile saline and adjusted to a standardized concentration using a spectrophotometer.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium with L-glutamine and without bicarbonate, buffered with MOPS.

-

Inoculation: Microtiter plates are inoculated with the standardized fungal suspension and the various concentrations of this compound.

-

Incubation: The plates are incubated at a controlled temperature (typically 28-35°C) for a specified period (e.g., 4-7 days).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

-

MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an antifungal-free agar medium. The MFC is the lowest drug concentration from which no fungal growth occurs after incubation.

Succinate Dehydrogenase Inhibition Assay

The inhibitory effect of this compound on succinate dehydrogenase activity is quantified using a spectrophotometric assay.

Protocol Outline:

-

Mitochondrial Fraction Isolation: Fungal cells are mechanically or enzymatically disrupted, and the mitochondrial fraction is isolated by differential centrifugation.

-

Assay Reaction: The assay mixture contains the isolated mitochondrial fraction, a suitable buffer, succinate (the substrate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., MTT).

-

Initiation of Reaction: The reaction is initiated by the addition of the mitochondrial preparation.

-

Spectrophotometric Measurement: The rate of reduction of the electron acceptor, which is coupled to the oxidation of succinate, is monitored over time by measuring the change in absorbance at a specific wavelength.

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound to determine the concentration required to inhibit the enzyme activity by 50% (IC₅₀).

Nail Penetration Assay (TurChub Assay)

The ability of this compound to penetrate the human nail plate is assessed using the TurChub assay.[1]

Protocol Outline:

-

Nail Preparation: Human nail clippings are sterilized and mounted in a device that separates a donor chamber from a receptor chamber.

-

Drug Application: A solution of this compound is applied to the donor chamber, in contact with the outer surface of the nail.

-

Incubation: The setup is incubated to allow for the diffusion of the drug through the nail plate.

-

Sampling: At various time points, samples are taken from the receptor chamber, which contains a suitable solvent to collect the permeated drug.

-

Quantification: The concentration of this compound in the receptor chamber is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Conclusion

This compound is a promising novel antifungal agent with potent and selective activity against dermatophytes, the primary pathogens in onychomycosis. Its mechanism of action, centered on the inhibition of fungal succinate dehydrogenase, combined with its ability to effectively penetrate the human nail plate, underscores its potential as a valuable therapeutic option for the topical treatment of this challenging condition. Further clinical evaluation is warranted to fully elucidate its efficacy and safety in a therapeutic setting.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Antifungal Activity of this compound, a New Topical Agent for Onychomycosis, against Clinical Isolates of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nexttrillionsciences.com [nexttrillionsciences.com]

- 5. [PDF] In Vitro Antifungal Activity of this compound, a New Topical Agent for Onychomycosis, against Clinical Isolates of Dermatophytes | Semantic Scholar [semanticscholar.org]

ME1111: A Technical Whitepaper on its Fungicidal and Fungistatic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME1111 is a novel, small-molecule antifungal agent demonstrating significant promise for the topical treatment of onychomycosis.[1][2][3] Its primary mechanism of action is the selective inhibition of succinate dehydrogenase (complex II) within the mitochondrial electron transport chain of dermatophytes.[1][2][4] This inhibition disrupts ATP production, leading to potent antifungal effects. This document provides a comprehensive analysis of the fungicidal and fungistatic properties of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Introduction

Onychomycosis, a fungal infection of the nail, presents a significant treatment challenge due to the difficulty of delivering antifungal agents to the site of infection and the slow growth of the nail.[4] this compound, discovered by Meiji Seika Pharma Co., Ltd., is being developed as a topical agent to address this unmet need.[3] Its low molecular weight (202.25) is a key feature that enhances its ability to penetrate the human nail plate.[3][4] This whitepaper synthesizes the available technical data on this compound, with a specific focus on characterizing its activity as either fungicidal (lethal to the fungus) or fungistatic (inhibiting fungal growth).

Fungicidal vs. Fungistatic Properties of this compound

This compound exhibits fungicidal activity at clinically achievable concentrations against dermatophytes, the primary causative agents of onychomycosis.[4][5] This is a critical attribute for an onychomycosis treatment, as simply inhibiting fungal growth (fungistatic action) may not be sufficient to eradicate the infection, especially in immunocompromised individuals.

Quantitative Data Summary

The antifungal activity of this compound has been quantified using two key metrics: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

-

MIC: The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

-

MFC: The lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.

The following tables summarize the in vitro efficacy of this compound against key dermatophyte species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Dermatophytes [6]

| Fungal Species | MIC Range (mg/liter) | MIC₅₀ (mg/liter) | MIC₉₀ (mg/liter) |

| Trichophyton rubrum | 0.12 - 0.5 | 0.5 | 0.5 |

| Trichophyton mentagrophytes | 0.12 - 0.5 | 0.5 | 0.5 |

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Dermatophytes [5]

| Fungal Species | MFC₅₀ (μg/ml) | MFC₉₀ (μg/ml) |

| Trichophyton rubrum | 4 | 8 |

| Trichophyton mentagrophytes | Not explicitly stated, but MFC₉₀ is 8 μg/ml | 8 |

Table 3: Inhibitory Concentration (IC₅₀) of this compound against Succinate Dehydrogenase [3][4][7]

| Organism/Cell Line | IC₅₀ (μg/ml) |

| Trichophyton rubrum | 0.029 |

| Trichophyton mentagrophytes | 0.025 |

| Human K562 cells | 1.4 |

| Human HepG2 cells | 0.94 |

The data clearly indicates that this compound is a potent inhibitor of dermatophyte growth. Importantly, the MFC values, which demonstrate the concentration required for fungicidal activity, are clinically achievable.[4][5] The significantly higher IC₅₀ values in human cell lines compared to fungal species highlight the selective toxicity of this compound, a desirable characteristic for any therapeutic agent.[3][4][7]

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary molecular target of this compound is succinate dehydrogenase (Sdh), also known as complex II, a crucial enzyme in both the citric acid cycle and the electron transport chain.[1][2][4] By inhibiting Sdh, this compound effectively blocks the production of ATP, the primary energy currency of the cell, leading to fungal cell death.

The selective action of this compound is attributed to mutations in the structural regions of the genes encoding subunits of succinate dehydrogenase (SdhB, SdhC, or SdhD) in susceptible fungi.[1][2] This has been confirmed through the analysis of laboratory-generated resistant mutants.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antifungal properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of dermatophytes.

-

Methodology: A broth microdilution method is typically employed, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., potato dextrose agar) to obtain conidia. The conidial suspension is then adjusted to a standardized concentration (e.g., 1 x 10³ to 5 x 10³ CFU/ml) in a suitable broth medium (e.g., RPMI 1640).

-

Drug Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days).

-

Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

-

Minimum Fungicidal Concentration (MFC) Assay

-

Objective: To determine the lowest concentration of this compound that is lethal to the fungus.

-

Methodology: This assay is a continuation of the MIC assay.

-

Subculturing: Following the MIC reading, a small aliquot (e.g., 10 μl) from each well that shows no visible growth is subcultured onto an agar plate (e.g., Sabouraud dextrose agar) that does not contain the antifungal agent.

-

Incubation: The agar plates are incubated under the same conditions as the MIC plates.

-

Reading: The MFC is determined as the lowest concentration of this compound from which no fungal growth occurs on the subculture plates, representing a ≥99.9% kill of the initial inoculum.

-

Succinate Dehydrogenase (Complex II) Inhibition Assay

-

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of succinate dehydrogenase.

-

Methodology: A spectrophotometric enzyme assay is used.[2]

-

Mitochondrial Fraction Preparation: Fungal mycelia or human cells are harvested and homogenized to isolate the mitochondrial fraction, which contains the succinate dehydrogenase enzyme.

-

Enzyme Reaction: The mitochondrial fraction is incubated with succinate (the substrate) and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), in the presence of various concentrations of this compound.

-

Spectrophotometric Measurement: The reduction of DCIP by the enzyme is measured as a decrease in absorbance at a specific wavelength (e.g., 600 nm).

-

IC₅₀ Determination: The concentration of this compound that causes a 50% reduction in the enzyme activity (IC₅₀) is calculated from the dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for determining fungicidal vs. fungistatic activity.

Conclusion

The available data strongly supports the classification of this compound as a fungicidal agent against the primary dermatophytes responsible for onychomycosis. Its potent and selective inhibition of succinate dehydrogenase provides a well-defined mechanism of action. The demonstrated ability of this compound to kill fungal pathogens, rather than merely inhibit their growth, is a significant advantage for a topical onychomycosis therapy. Further clinical evaluation of this compound is warranted based on these promising preclinical findings.

References

- 1. Mechanism of action of this compound, a n ... | Article | H1 Connect [archive.connect.h1.co]

- 2. Mechanism of Action of this compound, a Novel Antifungal Agent for Topical Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of this compound, a Novel Antifungal Agent for Topical Treatment of Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. In Vitro Antifungal Activity of this compound, a New Topical Agent for Onychomycosis, against Clinical Isolates of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Antifungal Activity and Nail Penetration of this compound, a New Antifungal Agent for Topical Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

ME1111: A Technical Guide to Physicochemical Properties for Topical Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME1111, chemically identified as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol, is a novel small-molecule antifungal agent under development for the topical treatment of onychomycosis.[1][2] Its efficacy is rooted in the targeted inhibition of succinate dehydrogenase (complex II) within the mitochondrial electron transport chain of dermatophytes, leading to a blockade of ATP production and subsequent fungal cell death.[1][3][4][5] This document provides a comprehensive overview of the available physicochemical properties and preclinical data relevant to the topical formulation and delivery of this compound. While specific quantitative data on solubility, LogP, and pKa are not publicly available, this guide synthesizes the existing knowledge from published studies to inform formulation development and research activities.

Physicochemical Properties

A key characteristic of this compound for topical delivery is its small molecular weight of 202.25 g/mol , which is considered a significant factor in its ability to penetrate the dense keratin structure of the nail plate.[1][6] While detailed quantitative physicochemical parameters are not available in the literature, its chemical structure suggests it is a lipophilic compound, a feature that generally favors skin and nail penetration.

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value/Description | Reference(s) |

| Chemical Name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol | [1][2] |

| Molecular Formula | C12H14N2O | |

| Molecular Weight | 202.25 g/mol | [1][6] |

| Mechanism of Action | Selective inhibitor of succinate dehydrogenase (complex II) in dermatophytes | [3][5][6] |

| Target Organisms | Potent activity against dermatophytes, including Trichophyton rubrum and Trichophyton mentagrophytes | [1][2] |

| Mode of Action | Fungicidal | [6] |

Antifungal Activity

This compound has demonstrated potent in vitro activity against a range of clinical isolates of dermatophytes, the primary causative agents of onychomycosis. Its efficacy is maintained even against strains that show elevated resistance to other antifungal agents.

Table 2: In Vitro Antifungal Activity of this compound Against Common Dermatophytes

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | MFC90 (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.12 - 0.5 | 0.5 | 0.5 | 8 | [4][6] |

| Trichophyton mentagrophytes | 0.12 - 0.5 | 0.5 | 0.5 | 8 | [4][6] |

MIC: Minimum Inhibitory Concentration; MIC50/90: MIC required to inhibit 50%/90% of isolates; MFC: Minimum Fungicidal Concentration.

Topical Delivery and Nail Penetration

This compound is being specifically developed as a topical agent for onychomycosis due to its excellent ability to penetrate human nails.[1][3][4] In vitro studies have shown that this compound achieves significantly higher concentrations in the deep layers of the nail compared to other marketed topical antifungal agents.[7] This superior penetration is attributed to its small molecular size and likely favorable lipophilicity.[6]

Importantly, the antifungal activity of this compound is not significantly affected by the presence of keratin, a key component of nails and skin.[2] This suggests that this compound can maintain its efficacy within the target tissue.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of this compound are determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

In Vitro Nail Penetration Study (TurChub Assay)

The ability of this compound to penetrate the human nail plate and inhibit fungal growth can be assessed using the TurChub assay.

Experimental Workflow for TurChub Assay

Caption: Workflow of the TurChub assay for assessing nail penetration and antifungal activity.

Mechanism of Action: Signaling Pathway

This compound selectively inhibits succinate dehydrogenase (complex II) in the mitochondrial electron transport chain of fungi. This enzyme is crucial for cellular respiration and ATP production. By blocking this step, this compound effectively depletes the fungal cell of its energy supply.

Mitochondrial Electron Transport Chain Inhibition by this compound

Caption: this compound inhibits Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiratory chain.

Conclusion

This compound is a promising topical antifungal agent with a well-defined mechanism of action and potent activity against clinically relevant dermatophytes. Its small molecular weight facilitates excellent penetration into the human nail plate, a critical attribute for the effective treatment of onychomycosis. While a more detailed characterization of its physicochemical properties would further aid in formulation optimization, the available data strongly support its continued development as a topical therapy. Future research should aim to quantify the solubility, LogP, and pKa of this compound to enable a more rational design of advanced delivery systems for both nail and skin infections.

References

- 1. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting Skin Permeability from Complex Chemical Mixtures: Dependency of Quantitative Structure Permeation Relationships on Biology of Skin Model Used - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antifungal Activity of this compound, a New Topical Agent for Onychomycosis, against Clinical Isolates of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Antifungal Activity and Nail Penetration of this compound, a New Antifungal Agent for Topical Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multilaboratory Evaluation of In Vitro Antifungal Susceptibility Testing of Dermatophytes for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alterlab.co.id [alterlab.co.id]

- 7. In Vitro Human Onychopharmacokinetic and Pharmacodynamic Analyses of this compound, a New Topical Agent for Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

ME1111: A Technical Guide to its Effects on Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME1111 is a novel, selective inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II, with potent antifungal activity. Developed by Meiji Seika Pharma Co., Ltd., it was investigated as a topical treatment for onychomycosis, a fungal nail infection.[1] Its mechanism of action involves the targeted disruption of the mitochondrial electron transport chain in dermatophytes, leading to fungicidal effects.[2] Although clinical development of this compound was discontinued due to not meeting the primary endpoint in a Phase 2 study, its targeted action on a key mitochondrial enzyme makes it a valuable case study for understanding the impact of Complex II inhibition on cellular respiration.[3] This guide provides a comprehensive technical overview of this compound, its mechanism of action, and the broader effects of succinate dehydrogenase inhibition on mitochondrial function.

Introduction to this compound and its Target

This compound is a small molecule compound (molecular weight: 202.25 g/mol ) belonging to a new class of antifungals with a phenyl-pyrazole skeleton.[4] Its primary molecular target is succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane.

Succinate dehydrogenase is unique as it participates in both the citric acid cycle and the mitochondrial electron transport chain. In the citric acid cycle, it catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed to ubiquinone (Coenzyme Q) in the electron transport chain, which in turn shuttles them to Complex III. This process is essential for the generation of the proton gradient that drives ATP synthesis.

Mechanism of Action of this compound

This compound selectively inhibits the activity of succinate dehydrogenase in dermatophytes. This inhibition disrupts the mitochondrial electron transport chain at Complex II, leading to a halt in cellular respiration and subsequent cell death.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against the succinate-2,6-dichlorophenolindophenol (DCIP) reductase activity of SDH has been quantified. The 50% inhibitory concentrations (IC₅₀) demonstrate a significant selectivity for the fungal enzyme over its human homologue.

| Target Organism/Cell Line | Target Enzyme | IC₅₀ (µg/mL) |

| Trichophyton rubrum | Succinate Dehydrogenase (Complex II) | 0.029 |

| Trichophyton mentagrophytes | Succinate Dehydrogenase (Complex II) | 0.025 |

| Human K562 cells | Succinate Dehydrogenase (Complex II) | >100 |

| Human HepG2 cells | Succinate Dehydrogenase (Complex II) | >100 |

Data sourced from Takahata et al., 2016.[2]

Effects of Succinate Dehydrogenase Inhibition on Mitochondrial Respiration

While specific data on the broader effects of this compound on mitochondrial respiration parameters are not publicly available, the consequences of inhibiting Complex II are well-documented.

Oxygen Consumption Rate (OCR)

Inhibition of Complex II is expected to decrease the mitochondrial oxygen consumption rate. Since Complex II is a key entry point for electrons into the electron transport chain, its blockage will reduce the flow of electrons to Complex IV (cytochrome c oxidase), the terminal enzyme that consumes oxygen. This would lead to a decrease in basal respiration and a significant reduction in maximal respiration when the electron transport chain is uncoupled.

ATP Production

The primary function of mitochondrial respiration is the production of ATP. By inhibiting the electron transport chain, SDH inhibitors like this compound disrupt the generation of the proton motive force across the inner mitochondrial membrane. This, in turn, inhibits the activity of ATP synthase (Complex V), leading to a significant decrease in mitochondrial ATP synthesis. Cells may attempt to compensate by upregulating glycolysis.

Reactive Oxygen Species (ROS) Production

The relationship between Complex II inhibition and ROS production is complex. Under normal conditions, the electron transport chain is a major source of ROS. Inhibition of Complex II can, under certain conditions, increase the production of superoxide radicals. This is thought to occur at the flavin site of the SDH-A subunit when the ubiquinone pool is highly reduced. The blockage of electron flow can lead to a backup of electrons, increasing the likelihood of their interaction with molecular oxygen to form superoxide.

Experimental Protocols

Succinate Dehydrogenase (Succinate-DCIP Reductase) Activity Assay

This spectrophotometric enzyme assay is a standard method for measuring the activity of Complex II. It relies on the ability of SDH to transfer electrons from succinate to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes from blue to colorless upon reduction.

Principle: Succinate + DCIP (blue) --(SDH)--> Fumarate + DCIP-H₂ (colorless)

The rate of decrease in absorbance at 600 nm is proportional to the SDH activity.

Materials:

-

Mitochondrial fractions isolated from fungal or mammalian cells

-

Assay Buffer (e.g., 20 mM phosphate buffer, pH 7.2)

-

Succinate solution

-

DCIP solution

-

Inhibitors of other respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III, and sodium azide for Complex IV) to ensure electrons are specifically transferred to DCIP.

-

Spectrophotometer capable of kinetic measurements at 600 nm.

Procedure:

-

Isolate mitochondrial fractions from the target cells or tissues.

-

Prepare a reaction mixture containing the assay buffer, mitochondrial fraction, and inhibitors for other complexes.

-

Initiate the reaction by adding the substrate (succinate) and DCIP.

-

Immediately measure the change in absorbance at 600 nm over time in a spectrophotometer.

-

To test the effect of an inhibitor like this compound, pre-incubate the mitochondrial fraction with the compound for a defined period before adding the substrate.

-

The activity is calculated from the rate of change in absorbance, using the extinction coefficient of DCIP.

Visualizations

Signaling and Experimental Pathways

References

- 1. Real-time assessment of relative mitochondrial ATP synthesis response against inhibiting and stimulating substrates (MitoRAISE) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in therapies for onychomycosis... | F1000Research [f1000research.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

ME1111 In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ME1111 is a novel topical antifungal agent demonstrating potent activity against dermatophytes, the primary causative agents of onychomycosis (fungal nail infection).[1][2][3] Its efficacy stems from a selective mechanism of action and the ability to penetrate the human nail plate.[1][3][4][5] These application notes provide a comprehensive overview of this compound's antifungal profile and detailed protocols for in vitro susceptibility testing, designed to assist researchers in the evaluation of this promising compound.

Mechanism of Action

This compound functions as a potent and selective inhibitor of succinate dehydrogenase (complex II) within the mitochondrial electron transport chain of dermatophytes.[1][4][6][7] This inhibition disrupts ATP production, ultimately leading to fungal cell death.[4][6] Notably, this compound displays significantly greater selectivity for fungal succinate dehydrogenase over the corresponding human enzyme, suggesting a favorable safety profile.[1][2][7]

Caption: Mechanism of action of this compound, inhibiting succinate dehydrogenase (Complex II).

Antifungal Activity Spectrum

This compound has demonstrated potent in vitro activity primarily against dermatophytes. The most studied organisms are Trichophyton rubrum and Trichophyton mentagrophytes, which are responsible for the majority of onychomycosis cases.[3][5][7]

In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for this compound against key dermatophyte species.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Trichophyton rubrum | 400 (total dermatophytes) | 0.12 - 0.5 | 0.125 | 0.25 | [8][9] |

| Trichophyton mentagrophytes | 400 (total dermatophytes) | 0.12 - 0.5 | 0.25 | 0.25 | [8][9] |

| Dermatophyte Strains | 400 | N/A | N/A | 0.25 | [7][8] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: this compound Minimum Fungicidal Concentration (MFC) Data

| Organism | No. of Isolates | MFC Range (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) | Reference |

| Trichophyton rubrum | 300 (total dermatophytes) | N/A | 4 | 8 | [8] |

| Trichophyton mentagrophytes | 300 (total dermatophytes) | N/A | N/A | 8 | [7][8] |

MFC₅₀ and MFC₉₀ represent the concentrations required to kill 50% and 90% of the isolates, respectively.

Table 3: Inhibitory Concentration (IC₅₀) of this compound on Succinate Dehydrogenase Activity

| Organism/Cell Line | IC₅₀ (µg/mL) | Reference |

| Trichophyton rubrum | 0.029 | [1][2][5][7] |

| Trichophyton mentagrophytes | 0.025 | [1][2][5][7] |

| Human K562 cells | 1.4 | [7] |

| Human HepG2 cells | 0.94 | [7] |

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 methodology for broth microdilution susceptibility testing of filamentous fungi, which has been validated for this compound.[4]

Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

1. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Further dilute the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to create a series of twofold serial dilutions. The final concentrations should typically range from 0.008 to 8 µg/mL.

2. Inoculum Preparation:

-

Culture the dermatophyte isolates on potato dextrose agar (PDA) at 35°C for 4-7 days.

-

Harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface.

-

Adjust the conidial suspension to a concentration of 1 to 3 × 10³ CFU/mL using a spectrophotometer or hemocytometer.

3. Assay Procedure:

-

Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

-

Add 100 µL of the adjusted fungal inoculum to each well.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 96 hours.

4. Reading the MIC:

-

The MIC is defined as the lowest concentration of this compound that causes at least 80% inhibition of growth compared to the growth control.[4] This can be determined visually or by using a spectrophotometer.

Caption: Workflow for the Broth Microdilution MIC Assay.

Minimum Fungicidal Concentration (MFC) Assay

This assay is performed as a follow-up to the MIC test to determine the concentration at which the antifungal agent is fungicidal.

1. Procedure:

-

Following the determination of the MIC, take a 20 µL aliquot from each well of the microtiter plate that shows no visible growth.

-

Streak the aliquot onto a PDA plate.

-

Incubate the PDA plates at 35°C for 72 hours or until growth is seen in the growth control subculture.

2. Reading the MFC:

-

The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plate.

Quality Control

For quality control, Trichophyton rubrum ATCC MYA-4438 and Trichophyton mentagrophytes ATCC 28185 are recommended as reference strains.[4] The acceptable MIC range for both strains is 0.12 to 1 µg/mL.[4]

Conclusion

This compound is a promising antifungal agent with a well-defined mechanism of action and potent activity against clinically relevant dermatophytes. The provided protocols, based on established CLSI standards, offer a reliable framework for the in vitro evaluation of this compound and other antifungal compounds. Adherence to these standardized methods is crucial for generating reproducible and comparable data in the research and development of new antifungal therapies.

References

- 1. Mechanism of Action of this compound, a Novel Antifungal Agent for Topical Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Characterization of Antifungal Activity and Nail Penetration of this compound, a New Antifungal Agent for Topical Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multilaboratory Evaluation of In Vitro Antifungal Susceptibility Testing of Dermatophytes for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of this compound, a Novel Antifungal Agent for Topical Treatment of Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of this compound, a n ... | Article | H1 Connect [archive.connect.h1.co]

- 7. immune-system-research.com [immune-system-research.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

Determining the Minimum Inhibitory Concentration of ME1111: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ME1111 is a novel, small-molecule antifungal agent under development for the topical treatment of onychomycosis, a fungal infection of the nails.[1][2][3] It belongs to the class of pyrazole-based compounds and functions as a potent and selective inhibitor of succinate dehydrogenase (complex II) in the mitochondrial electron transport chain of dermatophytes.[4] This mechanism of action disrupts ATP production, leading to fungal cell death.[5] this compound has demonstrated potent in vitro activity against a range of dermatophytes, the primary causative agents of onychomycosis, including various species of Trichophyton.[2][4][6]

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against dermatophytes, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in their M38-A2 document. An alternative protocol based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines is also presented.

Data Presentation: In Vitro Antifungal Activity of this compound

The following table summarizes the MIC values of this compound against a variety of dermatophyte species as determined by the CLSI M38-A2 broth microdilution method.

| Organism (Number of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Trichophyton rubrum (100) | <0.06 - 0.5 | 0.125 | 0.25 | [6] |

| Trichophyton mentagrophytes (100) | 0.06 - 0.5 | 0.25 | 0.25 | [6] |

| Trichophyton tonsurans (100) | <0.06 - 0.5 | 0.25 | 0.25 | [6] |

| Epidermophyton floccosum | <0.06 - 1 | [1] | ||

| All Dermatophytes (400) | <0.06 - 1 | 0.25 | 0.25 | [6][7] |

MIC₅₀: The concentration of this compound that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of this compound that inhibits the growth of 90% of the tested isolates.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the fungal electron transport chain.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination (Based on CLSI M38-A2)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, which is a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[5][6][8][9][10][11][12][13]

1. Principle

This method determines the MIC of this compound by challenging a standardized inoculum of a dermatophyte isolate with serial twofold dilutions of the compound in a 96-well microtiter plate. The MIC is the lowest concentration of this compound that prevents visible growth of the fungus after a specified incubation period.

2. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid)

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile saline (0.85%)

-

Sterile distilled water

-

Potato Dextrose Agar (PDA) or other suitable agar for fungal culture

-

Spectrophotometer or McFarland standards

-

Hemocytometer

-

Sterile swabs, tubes, and pipettes

-

Incubator (35°C)

-

Quality control strains: Trichophyton rubrum ATCC MYA-4438 and Trichophyton mentagrophytes ATCC 28185[5]

3. Procedure

3.1. Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL.

-

Store the stock solution at -20°C or below.

3.2. Inoculum Preparation

-

Subculture the dermatophyte isolate onto a PDA plate and incubate at 30°C for 7-14 days, or until adequate conidiation is observed.

-

Harvest the conidia by gently swabbing the surface of the colony with a sterile, wetted swab.

-

Suspend the conidia in sterile saline.

-

Allow the heavy particles to settle for 5-10 minutes.

-

Adjust the conidial suspension to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL using a hemocytometer or by adjusting the turbidity to match a 0.5 McFarland standard and then diluting further in RPMI 1640 medium.[5]

3.3. Preparation of Microdilution Plates

-

Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.

-

Prepare a working solution of this compound by diluting the stock solution in RPMI 1640 medium.

-

Add 200 µL of the highest concentration of this compound to be tested (e.g., 16 µg/mL) to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug).

-

Well 12 will serve as the sterility control (medium only).

3.4. Inoculation and Incubation

-

Inoculate wells 1 through 11 with 100 µL of the standardized fungal inoculum. The final volume in each well will be 200 µL.

-

The final concentration of the inoculum should be approximately 0.5 x 10³ to 1.5 x 10³ CFU/mL.

-

Seal the plates or place them in a humid chamber to prevent evaporation.

-

Incubate the plates at 35°C for 96 hours.[5]

3.5. Reading and Interpretation of Results

-

After incubation, visually examine the plates for fungal growth.

-

The MIC is defined as the lowest concentration of this compound that causes at least 80% inhibition of growth compared to the growth control well.[5]

-

The growth control well (well 11) should show turbidity or a visible pellet of fungal growth.

-

The sterility control well (well 12) should remain clear.

Protocol 2: Alternative Broth Microdilution Method (Based on EUCAST E.DEF 9.3.1)

This protocol is an alternative method based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for conidia-forming molds.[14][15][16][17]

1. Principle

Similar to the CLSI method, this protocol determines the MIC of this compound through broth microdilution. Key differences include the use of RPMI 1640 medium supplemented with glucose and spectrophotometric reading of endpoints.

2. Materials

-

Same as Protocol 1, with the following additions/modifications:

-

RPMI 1640 medium supplemented with 2% glucose.

-

Flat-bottom 96-well microtiter plates.

-

Microplate reader (spectrophotometer).

3. Procedure

3.1. Preparation of this compound Stock Solution and Inoculum

-

Follow the same procedures as in Protocol 1.

3.2. Preparation of Microdilution Plates

-

Follow the same serial dilution procedure as in Protocol 1, using flat-bottom plates and RPMI 1640 supplemented with 2% glucose.

3.3. Inoculation and Incubation

-

Follow the same inoculation and incubation procedures as in Protocol 1.

3.4. Reading and Interpretation of Results

-

After incubation, read the optical density (OD) of each well at a wavelength of 530 nm using a microplate reader.

-

The MIC is defined as the lowest concentration of this compound that causes a ≥50% reduction in OD compared to the growth control well.

-

Calculate the percentage of growth inhibition for each well using the following formula: % Inhibition = 100 - [((OD_test_well - OD_sterility_control) / (OD_growth_control - OD_sterility_control)) * 100]

Experimental Workflow Diagrams

Caption: CLSI M38-A2 based workflow for this compound MIC determination.

Caption: EUCAST E.DEF 9.3.1 based workflow for this compound MIC determination.

References

- 1. Evaluation of the Efficacy of this compound in the Topical Treatment of Dermatophytosis in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Antifungal Activity and Nail Penetration of this compound, a New Antifungal Agent for Topical Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Mechanism of Action of this compound, a Novel Antifungal Agent for Topical Treatment of Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multilaboratory Evaluation of In Vitro Antifungal Susceptibility Testing of Dermatophytes for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antifungal Activity of this compound, a New Topical Agent for Onychomycosis, against Clinical Isolates of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. njlm.net [njlm.net]

- 10. intertekinform.com [intertekinform.com]

- 11. njccwei.com [njccwei.com]

- 12. ggits.org [ggits.org]

- 13. img.antpedia.com [img.antpedia.com]

- 14. Frontiers | Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes [frontiersin.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

ME1111: Application Notes and Protocols for Topical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ME1111, a novel topical antifungal agent, for research and development applications. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant in vitro experiments.

Introduction

This compound is a novel, small-molecule antifungal agent specifically designed for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2][3][4] Its low molecular weight (202.25 g/mol ) facilitates excellent penetration of the human nail plate.[3][5] this compound exhibits potent activity against dermatophytes, the primary causative agents of onychomycosis, such as Trichophyton rubrum and Trichophyton mentagrophytes.[3][6]

Mechanism of Action

This compound functions as a selective inhibitor of succinate dehydrogenase (SQR), also known as complex II, in the mitochondrial electron transport chain of dermatophytes.[1][2][6][7] This inhibition blocks the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to a depletion of ATP and fungal cell death.[7] Studies have shown that this compound's inhibitory action is highly selective for fungal SQR over the corresponding human enzyme.[1][6] Point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits of succinate dehydrogenase have been shown to confer resistance to this compound, confirming its target.[1][2][3]

Signaling Pathway Diagram

References

- 1. Mechanism of Action of this compound, a Novel Antifungal Agent for Topical Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action of this compound, a Novel Antifungal Agent for Topical Treatment of Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antifungal Activity of this compound, a New Topical Agent for Onychomycosis, against Clinical Isolates of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nexttrillionsciences.com [nexttrillionsciences.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Mechanism of action of this compound, a n ... | Article | H1 Connect [archive.connect.h1.co]

ME1111 Nail Penetration Assay: Application Notes and Protocols for Onychomycosis Drug Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the nail penetration of ME1111, a novel topical antifungal agent for the treatment of onychomycosis. This compound is a small molecule inhibitor of succinate dehydrogenase in dermatophytes, the primary causative agents of onychomycosis.[1][2] Its low molecular weight (202.25 g/mol ) is a key attribute that facilitates its excellent penetration through the dense keratin structure of the human nail plate.[3][4]

Mechanism of Action

This compound selectively inhibits succinate dehydrogenase (complex II) in the mitochondrial electron transport chain of dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes.[1][5] This inhibition disrupts ATP production, leading to fungal cell death.[1] this compound demonstrates a strong inhibitory effect on this enzyme in dermatophytes, with significantly lower activity against human cell lines, indicating a favorable selectivity profile.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity and nail penetration capabilities of this compound compared to other antifungal agents.

Table 1: In Vitro Antifungal Activity of this compound and Comparator Drugs

| Organism | This compound | Ciclopirox | Amorolfine | Terbinafine | Itraconazole |

| T. rubrum (MIC Range, mg/L) | 0.12 - 0.5 | - | - | - | - |

| T. mentagrophytes (MIC Range, mg/L) | 0.12 - 0.5 | - | - | - | - |

| Dermatophytes (MIC90, µg/mL) | 0.25 | 0.5 | 0.25 | - | - |

| T. rubrum (MFC90, µg/mL) | 8 | - | - | - | - |

| T. mentagrophytes (MFC90, µg/mL) | 8 | - | - | - | - |

MIC: Minimum Inhibitory Concentration; MIC90: MIC for 90% of isolates; MFC90: Minimum Fungicidal Concentration for 90% of isolates. Data compiled from[4][7].

Table 2: Succinate Dehydrogenase Inhibition (IC50, µg/mL)

| Organism/Cell Line | This compound |

| T. rubrum | 0.029 |

| T. mentagrophytes | 0.025 |

| Human K562 cells | 1.4 |

| Human HepG2 cells | 0.94 |

IC50: Half-maximal inhibitory concentration. Data compiled from[2][5].

Table 3: In Vitro Human Nail Penetration After 14 Days

| Drug | Concentration in Deep Nail Layers (ventral/intermediate) |

| This compound | Significantly higher than comparators (except tavaborole) |

| Ciclopirox | 2.4 to 92 times lower than this compound |

| Efinaconazole | 2.4 to 92 times lower than this compound |

| Amorolfine | 2.4 to 92 times lower than this compound |

| Tavaborole | Highest permeation ability |

Data from an in vitro study.[8] The this compound solution demonstrated superior penetration compared to 8% ciclopirox and 5% amorolfine nail lacquers in a TurChub assay.[7][9]

Experimental Protocols

Detailed methodologies for key in vitro nail penetration assays are outlined below.

Protocol 1: TurChub Assay for Fungal Growth Inhibition Through Human Nail

This assay evaluates the ability of a topical antifungal to penetrate the nail and inhibit the growth of a dermatophyte culture below.

Materials:

-

This compound solution (concentration to be tested)

-

8% ciclopirox and 5% amorolfine nail lacquers (as comparators)[7]

-

Human nail clippings (healthy, sterilized)

-

Trichophyton rubrum or Trichophyton mentagrophytes culture

-

Sabouraud dextrose agar (SDA) plates

-

Sterile filter paper discs

-

Incubator (28-30°C)

Procedure:

-

Prepare a standardized inoculum of the selected dermatophyte.

-

Inoculate the surface of SDA plates evenly with the fungal suspension.

-

Place a sterile human nail clipping in the center of each inoculated SDA plate.

-

Apply a standardized volume of the this compound solution or comparator drug to the surface of the nail clipping. A vehicle control should also be included.

-

Incubate the plates at 28-30°C for a specified period (e.g., 7-14 days), allowing for fungal growth.

-

After incubation, measure the zone of inhibition of fungal growth on the agar surrounding and underneath the nail clipping.

-

A larger zone of inhibition indicates better nail penetration and antifungal activity. The this compound solution has been shown to inhibit fungal growth in a dose-dependent manner in this assay, whereas 8% ciclopirox and 5% amorolfine nail lacquers showed no activity under the same conditions.[7]

Protocol 2: Franz Cell Diffusion Assay for Quantifying Nail Penetration

This assay uses a Franz diffusion cell to quantify the permeation of a drug through a human nail membrane.

Materials:

-

Franz diffusion cells

-

Human nail clippings (prepared to a uniform thickness)

-

This compound solution

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to ensure sink conditions)

-

High-performance liquid chromatography (HPLC) system for drug quantification

-

Stirring mechanism for receptor chamber

-

Water bath or heating block to maintain physiological temperature (e.g., 32°C)

Procedure:

-

Mount the prepared human nail clipping between the donor and receptor chambers of the Franz diffusion cell, ensuring a complete seal.

-

Fill the receptor chamber with the receptor solution and ensure no air bubbles are trapped beneath the nail.

-

Apply a precise volume of the this compound solution to the surface of the nail in the donor chamber.

-

At predetermined time intervals, collect samples from the receptor chamber.

-

Replenish the receptor chamber with fresh, pre-warmed receptor solution to maintain a constant volume.

-

Analyze the collected samples using a validated HPLC method to determine the concentration of this compound that has permeated the nail.

-

Calculate the cumulative amount of drug permeated per unit area over time. In vitro penetration studies have demonstrated that this compound concentrations in the nail after application were significantly higher than its minimum fungicidal concentration.[4]

Visualizations

Caption: Mechanism of action of this compound in a fungal cell.

Caption: Workflow for in vitro nail penetration assays.

References

- 1. Mechanism of action of this compound, a n ... | Article | H1 Connect [archive.connect.h1.co]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Mechanism of Action of this compound, a Novel Antifungal Agent for Topical Treatment of Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antifungal Activity of this compound, a New Topical Agent for Onychomycosis, against Clinical Isolates of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Mechanism of Action of this compound, a Novel Antifungal Agent for Topical Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In Vitro Human Onychopharmacokinetic and Pharmacodynamic Analyses of this compound, a New Topical Agent for Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Antifungal Activity and Nail Penetration of this compound, a New Antifungal Agent for Topical Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

ME1111 solution preparation for laboratory use

Application Notes: ME1111

Introduction

This compound is a novel, small-molecule antifungal agent developed for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2][3] It exhibits potent activity against dermatophytes, the primary causative agents of this condition, such as Trichophyton rubrum and Trichophyton mentagrophytes.[2][4][5] The compound's low molecular weight (202.25 g/mol ) facilitates excellent penetration of the human nail plate.[2][4][6] This document provides detailed protocols for the preparation and laboratory use of this compound for research purposes.

Mechanism of Action

This compound functions as a selective inhibitor of succinate dehydrogenase (Sdh), also known as mitochondrial complex II, within the electron transport chain of dermatophyte species.[4][5][7] This inhibition blocks the production of ATP, leading to fungal cell death.[7] this compound demonstrates a strong inhibitory effect on the succinate-DCIP reductase reaction in T. rubrum and T. mentagrophytes while showing significantly weaker inhibition in human cell lines, indicating a selective profile.[1][2][5][7]

Caption: Mechanism of action of this compound targeting Complex II.

Physicochemical and In Vitro Data

Quantitative data for this compound are summarized below for easy reference in experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O | [8] |

| Molecular Weight | 202.25 g/mol | [2][8] |

| CAS Number | 1391758-52-3 | [8] |

| Solubility | DMSO | [8] |

| Purity | ≥98% by HPLC | [8] |

| Storage (Solid) | Short-term (weeks) at 0°C; Long-term (months) at -20°C | [8] |

| Storage (Solution) | Aliquots at -20°C for up to one month | [9] |

Table 2: In Vitro Efficacy and Antifungal Activity of this compound

| Parameter | Organism/Cell Line | Value (µg/mL) | Source |